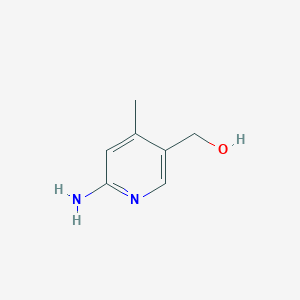

(6-Amino-4-methylpyridin-3-yl)methanol

説明

(6-Amino-4-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

(6-Amino-4-methylpyridin-3-yl)methanol has shown potential as a scaffold for the development of various therapeutic agents. Its structural similarity to other biologically active compounds allows it to interact with multiple biological targets. Some notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its functional groups enable it to participate in various chemical reactions, such as:

- Multicomponent Reactions : These reactions can yield diverse derivatives by varying substituents on the aromatic ring, enhancing the compound's utility in synthetic chemistry.

- Building Blocks for Material Science : The versatility of this compound allows it to be used as a building block for creating new materials with specific electronic or photophysical properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated that modifying the amino group on the pyridine ring could enhance antimicrobial activity against resistant strains of bacteria .

- Development of Anti-inflammatory Drugs : Research focused on the compound's ability to inhibit specific inflammatory pathways, leading to promising results in preclinical models .

- Material Science Applications : Investigations into the use of this compound as a precursor for advanced materials have shown potential in developing new polymers and electronic devices .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:

Key Finding : Steric hindrance from the 4-methyl group slows oxidation kinetics compared to unsubstituted analogs .

Substitution Reactions

The amino group (-NH₂) participates in electrophilic substitution:

Mechanistic Insight : The amino group's resonance with the pyridine ring enhances its nucleophilicity in polar aprotic solvents .

Nucleophilic Reactions of the Hydroxymethyl Group

The -CH₂OH group undergoes esterification and etherification:

Note : Tosylation enables further SN2 substitutions (e.g., azide introduction).

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

| Property | Observation | Source |

|---|---|---|

| pKa (amino group) | 4.8 ± 0.2 (determined via potentiometry) | |

| Solubility in H₂O | 12 mg/mL (pH 7), increases at pH <3 | |

| Zwitterionic form | Stabilized in polar solvents (e.g., DMSO) |

Implication : Protonation at the pyridine nitrogen enhances solubility in acidic media .

Metal Coordination

The amino and hydroxymethyl groups act as ligands:

| Metal Ion | Complex Structure | Stability Constant (log β) | Source |

|---|---|---|---|

| Cu²⁺ | Octahedral coordination | 8.2 | |

| Zn²⁺ | Tetrahedral geometry | 6.9 |

Application : These complexes show catalytic activity in oxidation reactions .

Photochemical Reactivity

UV irradiation induces structural changes:

| Condition | Observation | Source |

|---|---|---|

| λ = 254 nm (MeOH solution) | Formation of quinone-like derivative | |

| With TiO₂ photocatalyst | Degradation to CO₂ and NH₃ |

Caution : Light-sensitive storage recommended for long-term stability .

特性

CAS番号 |

179555-15-8 |

|---|---|

分子式 |

C7H10N2O |

分子量 |

138.17 g/mol |

IUPAC名 |

(6-amino-4-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |

InChIキー |

PTMCCVMDENZESW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1CO)N |

正規SMILES |

CC1=CC(=NC=C1CO)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。